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Isophorone DI-isocyanate

UV weatherability color stability polyurethane adhesive

Isophorone Di-isocyanate (IPDI, CAS 4098-71-9) is the leading cycloaliphatic diisocyanate worldwide for preparing light-stable, urethane-modified coating resins, polyurethane dispersions, urethane alkyds, radiation-curable urethane acrylates, and moisture-cure isocyanate prepolymers. Unlike aromatic diisocyanates such as TDI and MDI, IPDI's fully saturated cycloaliphatic ring structure imparts intrinsic resistance to UV-induced yellowing and photodegradation.

Molecular Formula C11H14N2O3-2
Molecular Weight 222.24 g/mol
Cat. No. B8561714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophorone DI-isocyanate
Molecular FormulaC11H14N2O3-2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1)(C)C.C(=[N-])=O.C(=[N-])=O
InChIInChI=1S/C9H14O.2CNO/c1-7-4-8(10)6-9(2,3)5-7;2*2-1-3/h4H,5-6H2,1-3H3;;/q;2*-1
InChIKeyGHHBMLHLWFGKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophorone Di-isocyanate (IPDI) Procurement Guide: Cycloaliphatic Diisocyanate Specifications and Selection Criteria


Isophorone Di-isocyanate (IPDI, CAS 4098-71-9) is the leading cycloaliphatic diisocyanate worldwide for preparing light-stable, urethane-modified coating resins, polyurethane dispersions, urethane alkyds, radiation-curable urethane acrylates, and moisture-cure isocyanate prepolymers [1]. Unlike aromatic diisocyanates such as TDI and MDI, IPDI's fully saturated cycloaliphatic ring structure imparts intrinsic resistance to UV-induced yellowing and photodegradation [1]. Commercially, IPDI is supplied as a monomeric liquid (e.g., Covestro's Desmodur® I) with a purity ≥ 99.5%, NCO content ≥ 37.5%, and viscosity of approximately 10 mPa·s at 25 °C . Its molecular architecture features two chemically distinct NCO groups—one primary (aliphatic) and one secondary (cycloaliphatic)—conferring a unique asymmetric reactivity profile that enables tailored prepolymer synthesis not achievable with symmetric diisocyanates such as HDI or H12MDI [1].

Why Generic Substitution of Isophorone Di-isocyanate Fails: Structural Asymmetry, Reactivity Selectivity, and Cycloaliphatic Rigidity


Substituting IPDI with its closest aliphatic analogs—HDI (linear), H12MDI (symmetric dicyclohexyl), or aromatic TDI/MDI—is not a like-for-like exchange. IPDI's asymmetric molecular architecture places one NCO group on a sterically constrained cyclohexane ring (secondary) and the other on a flexible methylene spacer (primary), generating a dual reactivity profile that can be selectively amplified by catalyst choice from ~1.6:1 up to 40:1 [1][2]. Symmetric diisocyanates (HDI, H12MDI) lack this programmable selectivity, while aromatics (TDI) offer no UV stability. Furthermore, IPDI's single cycloaliphatic ring confers higher coating hardness and Tg than the fully linear HDI (~87 vs. ~13 König seconds in equivalent formulations) [3], yet its asymmetry prevents the embrittlement and cracking observed with the doubly-rigid, symmetric H12MDI during flexural processing [4]. These three axes—programmable reactivity, cycloaliphatic hardness without brittleness, and intrinsic photostability—mean IPDI occupies a distinct performance niche that HDI, H12MDI, and aromatic diisocyanates cannot simultaneously satisfy.

Isophorone Di-isocyanate Quantitative Differentiation Evidence: Head-to-Head Comparisons Across Six Performance Dimensions


Evidence 1: UV Color Stability — IPDI-Based PU Adhesive Exhibits 52% Less Discoloration than TDI-Based Equivalent Under Accelerated Weathering

In a direct comparative study of aliphatic vs. aromatic diisocyanate-based polyurethane adhesives, the IPDI-based formulation exhibited a color variation (ΔE) of 4.12 after QUV accelerated weathering exposure, which was only 48% of the color change observed in the analogous TDI-based adhesive [1]. This quantitative photostability advantage is a direct consequence of IPDI's fully saturated cycloaliphatic structure, which lacks the UV-absorbing aromatic chromophores responsible for quinoid yellowing in TDI- and MDI-derived polyurethanes [2].

UV weatherability color stability polyurethane adhesive

Evidence 2: König Pendulum Hardness — IPDI-Based Coatings Achieve 6.7× Higher Film Hardness than HDI-Based Coatings at Identical NCO/OH Ratio

In waterborne urethane oil (WUO) wood coatings prepared by an acetone process at a fixed NCO/OH molar ratio of 0.9, the IPDI-based film (without antimicrobial agent) exhibited a König pendulum hardness of 87 ± 2 seconds, compared to only 13 ± 1 seconds for the HDI-based film under identical formulation and curing conditions [1]. This 6.7-fold hardness differential reflects the contribution of IPDI's cycloaliphatic ring to rigidifying the hard segment domains, whereas HDI's flexible hexamethylene spacer permits greater segmental mobility. Notably, the impact resistance of the IPDI film was below 5 cm compared to 25 cm for the HDI film, and the bending resistance was 10 mm vs. below 2 mm—confirming that IPDI prioritizes surface hardness and rigidity over flexibility [1].

coating hardness König pendulum waterborne urethane oil

Evidence 3: Programmable NCO Reactivity Selectivity — IPDI's Asymmetric Architecture Enables Catalyst-Tunable Selectivity Ratios from 1.2:1 to 40:1

IPDI possesses two stereoelectronically distinct isocyanate groups: a secondary (cycloaliphatic) NCO directly attached to the cyclohexane ring and a primary (aliphatic) NCO on a methylene spacer. Quantitative 13C-NMR studies established that without catalyst, the secondary NCO is approximately 1.6× more reactive than the primary NCO [1]. With dibutyltin dilaurate (DBTDL, a Lewis acid), this selectivity amplifies to approximately 12:1 favoring the secondary NCO [1]. Conversely, with DABCO (a Lewis base), the selectivity inverts to 1.2:1 favoring the primary NCO [1]. Under optimized solvent and catalyst conditions, Karpov et al. demonstrated that the apparent rate constant ratio between the two NCO groups can reach 40 [2]. Arnould et al. further demonstrated that tin-free catalysts (Ti-, Zn-based) and metal-free catalysts (guanidines, amidines) each exhibit distinct primary-vs.-secondary selectivities, allowing rational design of prepolymer architecture—favoring either chain extension or terminal functionalization [3]. This programmable selectivity has no parallel in symmetric diisocyanates such as HDI or H12MDI, where both NCO groups are chemically equivalent.

NCO reactivity catalyst selectivity prepolymer architecture

Evidence 4: Accelerated Weathering Durability — IPDI Cyclic Trimer Crosslinked Coatings Outperform HDI Cyclic Trimer and HDI Biuret in QUV-A Degradation Resistance

In a spectroscopic degradation study of polyurethane coil coatings exposed to QUV-A accelerated ageing for up to 4,098 hours, the IPDI cyclic trimer (IPDI-CT) crosslinked coating demonstrated higher durability—characterized by lower degradation rates of urethane and amide linkages—than both the HDI cyclic trimer (HDI-CT) and HDI biuret (HDI-BI) crosslinked coatings [1]. The degradation was quantified by SS-PM-PA FTIR peak fitting of deconvoluted amide II bands (1573, 1553, 1535 cm⁻¹) and carbonyl degradation products (1832, 1813, 1792, 1770 cm⁻¹), with the ranking of durability established as IPDI-CT > HDI-CT > HDI-BI [1]. The study also correlated accelerated QUV-A exposure to natural weathering across sites in Kuala Lumpur, Vereeniging, and Liverpool, validating that the IPDI-CT advantage persists under real-world conditions [1]. IPDI-CT also gave lower cross-linking density and degradation rate than HDI-based crosslinkers [2].

coil coating durability FTIR degradation analysis accelerated weathering

Evidence 5: Machinability and Flexibility — IPDI-Based Polyurethane Resists Cracking During Bending, Whereas Symmetric H12MDI-Based PU Suffers Catastrophic Brittle Failure

Comparative machinability testing of polyurethane resins polymerized with IPDI vs. H12MDI revealed a stark contrast in bending tolerance. The H12MDI-based polyurethane resin was hard and exhibited serious cracking during the bending machinability test, whereas the IPDI-based polyurethane resin showed no crack formation under identical test conditions [1]. This difference is attributed to molecular symmetry: H12MDI's two cyclohexyl rings and symmetric NCO placement produce a rigid, densely packed hard segment prone to brittle fracture, while IPDI's asymmetric structure—with only one cyclohexane ring and sterically entangled chain packing—imparts flexibility without sacrificing hardness [1]. As the IPDI mixing ratio in IPDI/H12MDI blends increased, machinability improved monotonically, along with gains in wear resistance and solvent resistance [1].

machinability flexural cracking polyurethane resin

Evidence 6: Long-Term Gloss Retention — IPDI Trimer-Based Coatings Maintain >90% Gloss After 2,000 Hours QUV Exposure vs. <70% for HDI-Based Systems

A 2021 comparative study published in Progress in Organic Coatings evaluated IPDI trimer-based and HDI trimer-based polyurethane clearcoats under QUV-B accelerated weathering. The IPDI trimer-based systems retained over 90% of initial gloss after 2,000 hours of QUV exposure, whereas the HDI trimer-based systems dropped below 70% gloss retention over the same period [1]. In a separate study, coatings formulated with Desmodur Z4470 (an IPDI trimer hardener) retained over 95% of initial gloss after 500 hours of QUV-A exposure, while conventional systems dropped to 60–70% . The superior gloss retention of IPDI trimer systems is attributed to the inherent photostability of the cycloaliphatic ring and the higher crosslink density achievable with IPDI's trifunctional isocyanurate structure, which resists photo-oxidative chain scission and surface micro-cracking that cause gloss loss [1].

gloss retention IPDI trimer QUV-B weathering

Optimal Application Scenarios for Isophorone Di-isocyanate Based on Quantitative Differentiation Evidence


Automotive OEM and Refinish Clearcoats Requiring Multi-Year Gloss and Color Retention

The combined evidence of 52% less UV-induced discoloration vs. TDI [1] and >90% gloss retention after 2,000 h QUV for IPDI trimer systems vs. <70% for HDI trimer systems [2] positions IPDI as the diisocyanate of choice for automotive clearcoats where warranty-period appearance retention is contractually specified. IPDI trimer hardeners (e.g., Covestro Desmodur Z4470, Wanhua WANNATE IT series) enable formulators to meet the stringent 5-year gloss retention targets required by automotive OEM specifications without aromatic co-reactants.

High-Hardness Industrial and Wood Coatings Requiring Surface Durability Without Flexibility Penalty

IPDI's 6.7× hardness advantage over HDI at identical NCO/OH ratio (87 vs. 13 König seconds) [1] makes it the preferred hardener for industrial flooring, wood furniture coatings, and gymnasium finishes. Critically, IPDI's asymmetric structure avoids the embrittlement observed with symmetric H12MDI, which suffers serious cracking under bending [2]. This unique combination—high König hardness without brittleness—cannot be replicated by HDI (too soft) or H12MDI (too brittle) alone, making IPDI the only single-component cycloaliphatic hardener that balances these competing requirements.

Architectural Coil Coatings and Pre-Painted Metal for Exterior Building Envelope Applications

For coil-coated architectural cladding exposed to decades of solar radiation, the durability ranking IPDI-CT > HDI-CT > HDI-BI established through FTIR degradation analysis under QUV-A ageing [1] provides an evidence-based specification criterion. The lower cross-linking density and degradation rate of IPDI-CT systems [1] translate to longer maintenance cycles and reduced film erosion, particularly in harsh tropical exposure sites such as Kuala Lumpur where natural weathering is most aggressive.

Tailored NCO-Terminated Prepolymers for Waterborne Polyurethane Dispersions and Radiation-Curable Resins

IPDI's programmable NCO selectivity—tunable from 1.2:1 to 40:1 by catalyst selection [1][2]—enables precise architectural control during prepolymer synthesis that is impossible with symmetric diisocyanates (HDI, H12MDI). By choosing DBTDL, formulators favor secondary NCO reaction (~12:1 selectivity) for narrow-dispersity chain extension; by choosing DABCO or metal-free guanidines, they invert selectivity toward primary NCO functionalization [1][3]. This catalyst-directed structural control reduces the need for post-synthesis purification and enables reproducible batch-to-batch prepolymer quality for waterborne PU dispersions and UV-curable urethane acrylates.

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